N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Overview
Description
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a methylsulfonylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyaniline and methylsulfonyl chloride.
Formation of Intermediate: 2-ethoxyaniline is reacted with acetic anhydride to form N-(2-ethoxyphenyl)acetamide.
Introduction of Methylsulfonyl Group: The intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to accelerate the reaction.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
- N-(2-ethoxyphenyl)-2-[ethyl(methylsulfonyl)amino]acetamide
Uniqueness
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)13-12(15)9-14(2)19(3,16)17/h5-8H,4,9H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWWMYMVJOEDMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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